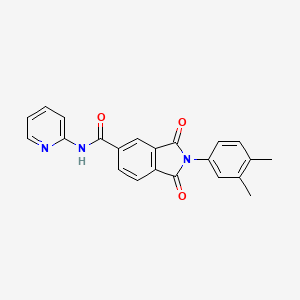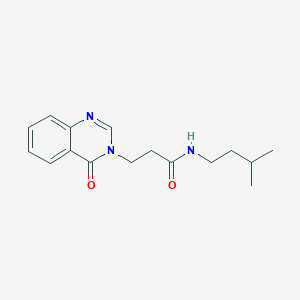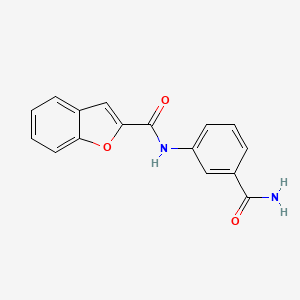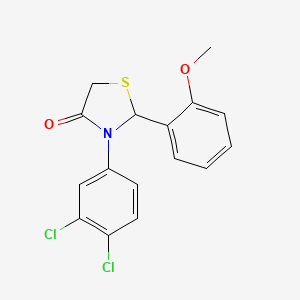![molecular formula C24H17N5O7 B5182792 1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol](/img/structure/B5182792.png)
1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol is a complex organic compound characterized by its intricate structure, which includes a naphthalen-2-ol core, a 2-methyl-5-(2,4,6-trinitroanilino)phenyl group, and an iminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol typically involves multiple steps, starting with the preparation of the naphthalen-2-ol core. This is followed by the introduction of the 2-methyl-5-(2,4,6-trinitroanilino)phenyl group through a series of nitration and coupling reactions. The final step involves the formation of the iminomethyl linkage under controlled conditions, often using a condensation reaction with appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced techniques to ensure high yield and purity. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the efficiency and safety of the production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as dyes and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The compound may also interact with proteins and enzymes, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2,4,6-Trinitroaniline: Shares the trinitroanilino group but lacks the naphthalen-2-ol core and iminomethyl linkage.
Naphthalen-2-ol Derivatives: Compounds with similar naphthalen-2-ol cores but different substituents.
Azo Compounds: Contain similar azo linkages but differ in the specific aromatic groups attached.
Uniqueness: 1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol is unique due to its combination of a naphthalen-2-ol core, a trinitroanilino group, and an iminomethyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1-[[2-methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O7/c1-14-6-8-16(26-24-21(28(33)34)11-17(27(31)32)12-22(24)29(35)36)10-20(14)25-13-19-18-5-3-2-4-15(18)7-9-23(19)30/h2-13,26,30H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNKKNIJAZUPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![(5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]pyrrolidine](/img/structure/B5182727.png)


![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)

![5-methyl-N-[3-[4-[3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]propyl]piperazin-1-yl]propyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5182755.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)

![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![2-CHLORO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE](/img/structure/B5182787.png)
